molecular formula C6H7F3N2O B2365785 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 949898-58-2

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B2365785
CAS No.: 949898-58-2
M. Wt: 180.13
InChI Key: XUGWMMNKIODMEA-UHFFFAOYSA-N
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Description

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a chemical compound that features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The resulting product is then subjected to distillation to separate the desired regioisomeric mixture .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. One approach involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor, followed by trapping with various electrophiles . This method allows for the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, synthesizing findings from various studies.

  • Molecular Formula : C6H7F3N2O
  • Molecular Weight : 180.13 g/mol
  • CAS Number : 949898-58-2

This compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundIC50 (μg/mL)COX Inhibition
Reference Drug (Diclofenac)54.65COX-2
Compound A71.11COX-2
Compound B81.77COX-2
Compound C76.58COX-2

Table 1: Comparative IC50 values for anti-inflammatory activity against COX enzymes .

Analgesic Effects

In vivo studies have indicated that certain pyrazole derivatives exhibit potent analgesic effects. For example, compounds derived from the pyrazole structure demonstrated significant pain relief in animal models, outperforming traditional analgesics like indomethacin and celecoxib.

The mechanism by which this compound exerts its biological effects may involve:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which play a key role in inflammation and pain.
  • Modulation of Signaling Pathways : The trifluoromethyl group enhances lipophilicity and bioavailability, allowing better interaction with cellular targets involved in inflammatory signaling pathways.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most effective compounds showed IC50 values as low as 0.02 μM for COX-2 inhibition, indicating strong potential as anti-inflammatory agents .
  • Toxicology Assessment : Acute toxicity studies revealed that compounds related to this compound had an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWMMNKIODMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid BB4a (837 mg, 4.3 mmol) is dissolved in anhydrous tetrahydrofurane (10 mL), then LiAlH4 (2.16 mL of 2.0 M in tetrahydrofurane, 4.3 mmol) is added dropwise and stirred at rt for 1 h. The mixture is quenched by dropwise addition of 1N HCl, then is made basic by addition of saturated NaHCO3 and extracted with EtOAc (3×). The organic layers are combined, washed with brine, dried (MgSO4), filtered and concentrated to provide (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol BB4b as a clear oil. 1H NMR (400 MHz, CDCl3) δ=6.46 (s, 1H), 4.69 (d, J=5.6 Hz, 2H), 3.95 (s, 3H); MS calcd. for C6H8F3N2O ([M+H]+): 181.0, found: 181.1.
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0 (± 1) mol
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10 mL
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Reaction Step One
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2.16 mL
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